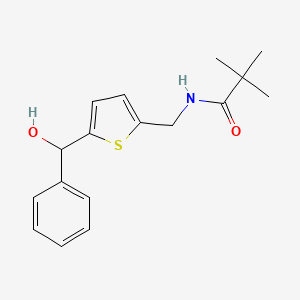![molecular formula C12H8N4O B2565437 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile CAS No. 188477-81-8](/img/structure/B2565437.png)
2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Structural Characterization and Biological Activity
Research indicates that benzazole derivatives, such as 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile, have been synthesized and analyzed for their structural and biological properties. For instance, compounds like 1-[(Imidazolidin-2-yl)imino]indazole, a benzazole derivative, have been structurally characterized through X-ray single crystal structure analysis. Such compounds have shown promise as selective alpha 2-adrenoceptor ligands and have potential medical applications due to their selective biological activities (Sa̧czewski et al., 2008).
Pharmacological Properties and Structure-Activity Relationship
Benzazoles, including similar structural analogs of this compound, have been extensively studied for their pharmacological properties. Research has explored the relationship between the structure of benzazoles and their pharmacological effects, indicating that specific substitutions on the benzazole ring can significantly influence the biological activity of these compounds. Studies have demonstrated that these compounds can exhibit a mixture of stimulating and depressive effects, with their pharmacological potency being highly dependent on their structural configuration (Domino, Unna, & Kerwin, 1952).
Anti-Inflammatory Properties
Derivatives of benzoxazole, similar to this compound, have been evaluated for their anti-inflammatory properties. For instance, 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives have shown efficacy in reducing inflammation, comparable to certain standard anti-inflammatory drugs. These findings indicate the potential of such benzoxazole derivatives in the development of novel anti-inflammatory medications (Haviv et al., 1988).
Hemoglobin Adduct Formation
Studies have also investigated the interaction of similar benzazole derivatives with biological molecules, such as the formation of hemoglobin adducts. For instance, research on 4,4'-methylene dianiline, a structurally related compound, has revealed its ability to form adducts with hemoglobin, indicating a potential biomonitoring tool for exposure to such compounds. These studies provide insights into the bioactivity and potential toxicological implications of benzazole derivatives (Bailie, Mullaney, & Roth, 1993).
properties
IUPAC Name |
2-[[(2-methyl-1,3-benzoxazol-6-yl)amino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c1-8-16-11-3-2-10(4-12(11)17-8)15-7-9(5-13)6-14/h2-4,7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCFHZAGPBWRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


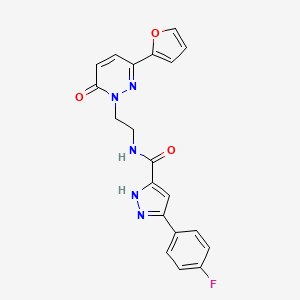
![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)
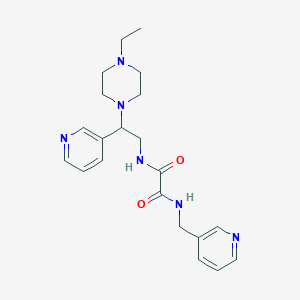
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2565359.png)
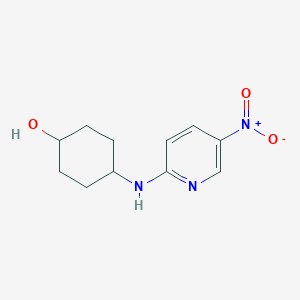
![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2565362.png)
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)
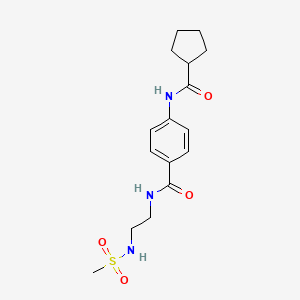
![4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2565370.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2565372.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2565374.png)
